molecular formula C11H8N2O B12875740 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 916173-34-7

4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12875740
CAS No.: 916173-34-7
M. Wt: 184.19 g/mol
InChI Key: WUVVZVHSVCFVSW-UHFFFAOYSA-N
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Description

4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine is a novel chemical compound designed for research purposes, incorporating the privileged 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold fused with a furan heterocycle. The 7-azaindole core is a significant structural motif in medicinal chemistry, known for its diverse biological activities and its presence in several natural products and approved drugs . This scaffold is frequently investigated for its potent antiproliferative properties and its ability to serve as a key inhibitor of various kinases crucial in cell signaling . Researchers value 7-azaindole derivatives for their ability to interact with biological targets such as DNA, as demonstrated by studies showing similar analogues binding to calf thymus DNA, suggesting a potential mechanism for their anticancer effects . Furthermore, this class of compounds has shown promise in inhibiting specific kinases like cyclin-dependent kinases (CDK2 and CDK9), which are important targets in oncology and other disease areas . The incorporation of the furan ring, a common feature in bioactive molecules, may further modulate the compound's properties and biological activity . This product is intended for use in biochemical research, including target identification, mechanism of action studies, and early-stage drug discovery, particularly in the field of oncology. This compound is supplied for Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

916173-34-7

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

4-(furan-3-yl)-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C11H8N2O/c1-4-12-11-10(2-5-13-11)9(1)8-3-6-14-7-8/h1-7H,(H,12,13)

InChI Key

WUVVZVHSVCFVSW-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=CC(=C21)C3=COC=C3

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the Pyrrolo[2,3-b]pyridine Core

A variety of synthetic strategies have been developed to assemble the 7-azaindole (B17877) ring system, offering flexibility in terms of starting materials and substituent patterns.

Multi-component reactions (MCRs) provide an efficient means to construct complex molecular architectures in a single step from three or more starting materials. The pyrrolo[2,3-b]pyridine core can be synthesized through a one-pot, three-component cyclocondensation. For instance, the reaction of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds in a suitable solvent like ethanol (B145695) or acetic acid at reflux can yield highly substituted 7-azaindole derivatives. nih.gov This approach is particularly valuable for creating diverse libraries of compounds. Another MCR approach involves the reaction of alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines, which, in refluxing acetonitrile, affords polyfunctionalized tetrahydrocyclopenta nsf.govacs.orgpyrrolo[2,3-b]pyridines in high yields. nih.gov

Table 1: Examples of Multi-Component Reactions for Pyrrolo[2,3-b]pyridine Synthesis
Starting Material 1Starting Material 2Starting Material 3Product TypeReference
N-Substituted 2-amino-4-cyanopyrroleAldehydeActive Methylene CompoundSubstituted 7-Azaindole nih.gov
Alkyl IsocyanideDialkyl but-2-ynedioate1,4-DihydropyridineTetrahydrocyclopenta nsf.govacs.orgpyrrolo[2,3-b]pyridine nih.gov

Cyclo-condensation reactions are a cornerstone in the synthesis of heterocyclic compounds. The formation of the pyrrolo[2,3-b]pyridine ring can be achieved through the cyclization of appropriately functionalized pyridine (B92270) or pyrrole (B145914) precursors. For example, a two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds in acetic acid with a catalytic amount of hydrochloric acid leads to the formation of new substituted 1H-pyrrolo[2,3-b]pyridines. eurjchem.com These reactions often proceed with high regioselectivity and provide good yields of the desired heterocyclic core. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation in the synthesis of azaindoles. The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is a prominent method. google.comnih.gov In the context of pyrrolo[2,3-b]pyridine synthesis, this reaction typically involves the coupling of an amino-halopyridine with a terminal alkyne, followed by an intramolecular cyclization to form the pyrrole ring. researchgate.net For instance, 2-amino-3-iodopyridine (B10696) can be coupled with an alkyne using a palladium catalyst like PdCl2(PPh3)2 and a copper(I) co-catalyst, followed by cyclization to yield the 7-azaindole skeleton. researchgate.net Microwave-assisted conditions can often accelerate the cyclization step. researchgate.net This methodology allows for the introduction of a wide range of substituents on the pyrrole ring. uni-rostock.de

Table 2: Sonogashira Coupling for Pyrrolo[2,3-b]pyridine Synthesis
Pyridine SubstrateAlkyne PartnerCatalyst SystemKey FeatureReference
2-Amino-3-iodopyridineTerminal AlkynePdCl2(PPh3)2 / CuIPost-coupling cyclization researchgate.net
4-Amino-2-bromo-5-iodopyridineTerminal AlkynePdCl2(PPh3)2 / CuIIntramolecular cyclization researchgate.net

Heterocyclization reactions, which involve the formation of a heterocyclic ring from an acyclic precursor, are also employed in the synthesis of the pyrrolo[2,3-b]pyridine core. One such method involves the reaction of 2-fluoro-3-picoline with benzonitrile (B105546) in the presence of a strong base like lithium diisopropylamide (LDA). nsf.gov This reaction proceeds via a Chichibabin-type cyclization to form a 2-phenyl-7-azaindole. nsf.gov Another approach utilizes the reaction of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes, where the choice of an alkali amide base (e.g., LiN(SiMe3)2 or KN(SiMe3)2) can selectively lead to either 7-azaindolines or 7-azaindoles.

Functionalization and Diversification of the Pyrrolo[2,3-b]pyridine Scaffold

Once the pyrrolo[2,3-b]pyridine core is assembled, the introduction of the furan (B31954) substituent at the C4 position is a key transformation to arrive at the target compound.

The most common and efficient method for introducing an aryl or heteroaryl substituent, such as a furan ring, at the C4 position of the pyrrolo[2,3-b]pyridine scaffold is through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose. organic-chemistry.orglibretexts.org

The synthesis of 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine can be achieved by the Suzuki coupling of a 4-halo-1H-pyrrolo[2,3-b]pyridine with furan-3-ylboronic acid. The necessary 4-bromo-1H-pyrrolo[2,3-b]pyridine precursor can be prepared from 7-azaindole. nih.gov The pyrrole nitrogen of the 4-bromo-7-azaindole is often protected, for example, with a phenylsulfonyl or ethyl group, to enhance solubility and prevent side reactions during the coupling process. nih.gov

The Suzuki coupling reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)2) or a preformed palladium-phosphine complex, a suitable phosphine (B1218219) ligand like Xantphos, and a base such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in a solvent like dioxane. nih.gov Furan-3-ylboronic acid is a commercially available reagent.

Table 3: Representative Suzuki Coupling for the Synthesis of this compound
Pyrrolo[2,3-b]pyridine SubstrateCoupling PartnerCatalystLigandBaseSolventProductReference
N-Protected 4-bromo-1H-pyrrolo[2,3-b]pyridineFuran-3-ylboronic acidPd(OAc)2XantphosCs2CO3DioxaneN-Protected this compound nih.gov

Following the successful coupling, any protecting group on the pyrrole nitrogen can be removed under appropriate conditions to yield the final target compound, this compound.

Modification with Other Heterocyclic Moieties (e.g., Thiazole (B1198619), Indole (B1671886), Pyrazole (B372694), Pyrimidine)

The introduction of additional heterocyclic rings onto the pyrrolo[2,3-b]pyridine scaffold is a common strategy to explore new chemical space and modulate biological activity. Palladium-catalyzed cross-coupling reactions are instrumental for these modifications. For instance, the Buchwald-Hartwig amination allows for the C-N bond formation, linking amine-containing heterocycles to the core. A notable example involves the coupling of pyridin-3-ylmethanamine to a related 7H-pyrrolo[2,3-d]pyrimidine scaffold, a reaction that proceeds at 110 °C in the presence of a palladium catalyst and a suitable ligand like BINAP. mdpi.com

Similarly, pyrazole moieties can be introduced. An optimized synthesis for a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitor has been reported, highlighting the importance of this type of derivatization. mdpi.com The synthesis of various pyrazole, thiophene, and thiazole derivatives incorporating a pyrimidine (B1678525) ring has also been explored, demonstrating the wide range of heterocyclic systems that can be utilized. researchgate.net Research on related pyrrolo[3,4-c]pyridine scaffolds has shown that furan, pyrazole, and pyrrole derivatives can be active against viruses like RSV, with the S-enantiomer being the active form. nih.gov

Table 1: Examples of Heterocyclic Modifications

Reactant on Core ScaffoldCoupled HeterocycleReaction TypeKey ConditionsReference
Halogenated PyrrolopyrimidinePyridin-3-ylmethanamineBuchwald-Hartwig AminationPd(OAc)₂, BINAP, Cs₂CO₃, 110 °C mdpi.com
4-chloro-1H-pyrrolo[2,3-b]pyridinePyrazole (via sulfonamide linker)Sulfonylation/CouplingMulti-step synthesis mdpi.com
Imidazo[1',2':1,2]pyrrolo[3,4-c]pyridineFuran, Pyrazole, PyrroleMulti-step synthesisVaried nih.gov

Derivatization with Aromatic and Aliphatic Groups

The functionalization of the 7-azaindole nucleus with aromatic and aliphatic groups is essential for probing interactions within biological targets. Suzuki-Miyaura cross-coupling is a preferred method for introducing aryl groups. For example, a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine was synthesized via a chemoselective Suzuki-Miyaura reaction at the C-2 position of a 2-iodo-4-chloropyrrolopyridine intermediate. nih.gov

Another common method involves the reaction of the pyrrolo[2,3-b]pyridine core with various aldehydes. In one study, 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine was reacted with different R-substituted aldehydes at 50 °C in the presence of potassium hydroxide (B78521) to yield a range of derivatives in moderate yields (45-60%). nih.gov These intermediates can then undergo further reduction to introduce saturated aliphatic linkers. nih.gov

Regioselective Functionalization Techniques

Controlling the position of functionalization on the pyridine and pyrrole rings is a significant challenge in the synthesis of substituted 7-azaindoles. The innate reactivity of the heterocycle can lead to mixtures of isomers. chemrxiv.org To overcome this, specific strategies have been developed. For instance, in the synthesis of 2,4-disubstituted pyrrolo[2,3-b]pyridines, the order of reactions is critical. It was found that oxidative addition of palladium occurs preferentially at the C-2 position over the C-4 position, dictating that a Suzuki-Miyaura coupling should precede a Buchwald-Hartwig amination at C-4 for a successful outcome. nih.gov

For the pyridine ring itself, C-4 selective functionalization can be achieved by converting the pyridine into a heterocyclic phosphonium (B103445) salt, which then serves as a versatile handle for subsequent C-O, C-S, C-N, and C-C bond-forming reactions. thieme-connect.de Another technique involves the use of a temporary blocking group, such as a maleate (B1232345) derivative, which directs Minisci-type alkylation specifically to the C-4 position. chemrxiv.org This allows for a reversal of traditional synthetic choreography, enabling early-stage C-4 functionalization followed by derivatization at other positions like C-2. chemrxiv.org

Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a key strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. For this compound, replacing the pyrrole or pyridine moiety with other isosteric rings can lead to novel scaffolds with distinct biological profiles.

Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a well-known bioisostere of the 7-azaindole (pyrrolo[2,3-b]pyridine) system. kab.ac.ugnih.gov The synthesis of these analogues can be approached in two primary ways: forming the pyridine ring onto an existing pyrazole, or constructing the pyrazole ring from a pre-existing pyridine. nih.gov

A predominant method involves the reaction of a 3- or 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. nih.gov If the dicarbonyl compound is asymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov One-pot, three-component reactions involving an aldehyde, an aminopyrazole, and an active methylene compound (like 3-(cyanoacetyl)indole) under solvent-free conditions have also been developed to produce these scaffolds in high yields. bohrium.comnih.gov

Table 2: Synthetic Strategies for Pyrazolo[3,4-b]pyridines

Starting MaterialsKey TransformationNotesReference
Aminopyrazole + 1,3-Dicarbonyl CompoundCondensation/CyclizationCan produce regioisomers if dicarbonyl is non-symmetrical. nih.gov
3-Arylidene-1-pyrrolines + AminopyrazolesRing Opening/CyclizationA non-catalytic, highly regioselective one-pot synthesis. bohrium.com
Aldehyde + Aminopyrazole + Active Methylene CompoundOne-pot, three-component condensationCan be catalyzed by novel nano-magnetic materials. nih.gov
Substituted Pyridine + HydrazinePyrazole ring formationUses a pre-formed pyridine ring with appropriate functional groups at C2 and C3. nih.gov

Furopyridine Derivatives

Replacing the pyrrole ring of the 7-azaindole nucleus with a furan ring creates the furopyridine scaffold, another important bioisostere. The synthesis of substituted furo[3,2-b]pyridines has been undertaken to investigate their utility as bioisosteres of indole analogues. doi.orgresearchgate.net These studies found that the furan-for-pyrrole replacement can provide compounds with similar receptor affinity but improved selectivity. doi.org For example, a six-step synthesis was developed to produce a series of 3,5-substituted furo[3,2-b]pyridines. doi.org Similarly, various furan[3,2-c]pyridine derivatives have been synthesized, starting from 3-furan-carboxylic acid, via intramolecular Friedel-Crafts acylation followed by further modifications. mdpi.com

Advanced Synthetic Strategies and Considerations

Modern synthetic chemistry offers advanced strategies that can be applied to the synthesis of this compound and its derivatives. One-pot, multi-component reactions are increasingly employed for the construction of related heterocyclic systems like pyrazolo[3,4-b]pyridines, as they offer efficiency by reducing the number of intermediate purification steps. bohrium.comnih.gov

The use of sophisticated catalysts, such as novel nano-magnetic metal-organic frameworks, can improve reaction yields and facilitate catalyst recovery, particularly in solvent-free conditions. nih.gov Furthermore, strategic considerations during multi-step syntheses are critical. For instance, the choice of protecting groups and the timing of their removal can be challenging. The deprotection of a trimethylsilylethoxymethyl (SEM) group from the pyrrole nitrogen was found to be problematic, as the release of formaldehyde (B43269) led to the formation of undesired side products, including a tricyclic eight-membered ring. nih.gov This highlights the need for careful planning in complex synthetic routes. The logic of C-H functionalization, traditionally used in late-stage derivatization, is now being considered for early-stage synthesis to build core structures more efficiently. chemrxiv.org

Protecting Group Strategies in Synthesis

In the multi-step synthesis of complex heterocyclic systems like this compound, protecting groups are instrumental in preventing unwanted side reactions and ensuring high yields of the desired product. The stability of the furan ring, in particular, can be a challenge under certain reaction conditions.

The electron-rich nature of the furan ring makes it susceptible to polymerization, especially under harsh acidic conditions that may be required during the synthesis. umich.edu A common and effective strategy to mitigate this is the use of an electron-withdrawing group as a temporary protecting group on the furan ring. umich.edu Carboxylic ester groups are particularly useful for this purpose as they are relatively stable and can be readily introduced and subsequently removed. umich.edu

For the pyrrolo[2,3-b]pyridine (7-azaindole) core, the nitrogen atom of the pyrrole ring often requires protection to prevent interference with subsequent reactions. A variety of nitrogen protecting groups can be employed, with the choice depending on the specific reaction conditions of the synthetic route. Common protecting groups for nitrogen in heterocyclic compounds include:

Acetyl (Ac): Removed by acid or base. libretexts.org

Benzyl (Bn): Typically removed by hydrogenolysis. libretexts.org

p-Methoxybenzyl (PMB): Can be removed under oxidative conditions or with strong acid. universiteitleiden.nl

The selection of an appropriate protecting group strategy is crucial and must consider the orthogonality of the groups, ensuring that one can be removed without affecting the other, allowing for selective functionalization of the molecule.

Table 1: Common Protecting Groups in Heterocyclic Synthesis

Functional Group to Protect Protecting Group Abbreviation Common Deprotection Conditions
Alcohol (-OH) Acetyl Ac Acid or Base
Alcohol (-OH) Benzyl Bn Hydrogenolysis
Amine (N-H) Benzoyl Bz Acid or Base

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous chemicals, and improving energy efficiency. Several strategies developed for the synthesis of related pyrrole and pyridine derivatives can be adapted. semanticscholar.orgnih.gov

Key green chemistry approaches applicable to the synthesis include:

One-Pot, Multicomponent Reactions: These reactions combine multiple starting materials in a single step to form the complex product, reducing the need for intermediate purification steps, saving solvents, and improving atom economy. researchgate.net The synthesis of related pyrazolo[3,4-b]quinoline derivatives has been successfully achieved using this approach. researchgate.net

Use of Greener Solvents: Replacing traditional volatile organic compounds with more environmentally benign solvents like water or recyclable media such as polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental footprint of the synthesis. researchgate.netrsc.org

Microwave-Assisted Synthesis: Microwave irradiation can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter time frames compared to conventional heating methods. nih.gov

Biocatalysis and Reusable Catalysts: The use of enzymes or reusable promoters like β-cyclodextrin can offer mild reaction conditions and the ability to recycle the catalyst, aligning with green chemistry goals. rsc.org

The development of a synthetic route for this compound that incorporates these principles would represent a significant advancement in the sustainable production of this important heterocyclic scaffold.

Oxidative Dimerization Phenomena in Related Systems

While specific instances of oxidative dimerization of this compound are not extensively documented, the phenomenon has been observed in related heterocyclic systems, suggesting its potential. For example, an unusual oxidative dimerization has been reported in the 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series when treated with commercial bleach. acs.org This reaction proceeds with high stereoselectivity, leading to the formation of a complex polyheterocyclic structure through the formation of three new sigma bonds. acs.org

Furthermore, the reversible oxidative dimerization of 4-thiouridine, a modified nucleoside found in tRNA, has been observed to occur spontaneously in the presence of ambient oxygen. nih.govuni-mainz.de This process involves the formation of a disulfide-linked dimer. nih.gov These findings highlight the susceptibility of certain heterocyclic compounds to oxidative conditions, which can lead to dimerization.

Given the presence of the electron-rich furan and pyrrole rings in this compound, it is plausible that under specific oxidative conditions, dimerization could occur. The potential for such a reaction should be considered when designing synthetic routes and handling the compound, particularly if oxidizing agents are used or if prolonged exposure to air is expected. Further research would be needed to explore the specific conditions under which this compound might undergo oxidative dimerization and to characterize the resulting dimeric structures.

Table 2: Compound Names Mentioned

Compound Name
This compound
3-aminothieno[2,3-b]pyridine-2-carboxamide
4-thiouridine
polyethylene glycol
β-cyclodextrin
pyrazolo[3,4-b]quinoline

Computational Chemistry and in Silico Approaches

Molecular Docking Simulations

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a target protein. For compounds based on the 1H-pyrrolo[2,3-b]pyridine framework, docking studies are crucial for understanding their mechanism of action, often as inhibitors of protein kinases like Traf2 and Nck-interacting kinase (TNIK), Polo-like kinase 4 (PLK4), or FMS-like tyrosine kinase 3 (FLT3). nih.govimist.makoreascience.kr

Docking simulations for 1H-pyrrolo[2,3-b]pyridine derivatives reveal how these molecules orient themselves within the ATP-binding pocket of target kinases. imist.ma The pyrrolo[2,3-b]pyridine core typically acts as a hinge-binder, forming critical hydrogen bonds with the backbone residues of the kinase hinge region. koreascience.kr The substituents at various positions on this core, such as the furan-3-yl group at position 4, project into different sub-pockets of the active site, influencing potency and selectivity.

Structural analysis and docking studies can differentiate between binding modes in various conformational states of the kinase, such as the DFG-in (active) and DFG-out (inactive) conformations. koreascience.kr This analysis helps explain the selectivity of certain derivatives for specific kinases and provides a structural basis for designing compounds that can target a desired kinase state. koreascience.kr For example, computational simulations have been used to analyze how different linker functionalities between the core and other moieties affect binding and cellular activity. nih.gov

Detailed profiling of the interactions between the ligand and the active site residues is a key outcome of molecular docking. These interactions are predominantly hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking or halogen bonds, depending on the specific derivative. For the 1H-pyrrolo[2,3-b]pyridine scaffold, interactions with the TNIK receptor (PDB code: 2X7F) have been studied to identify the binding mechanisms of potent inhibitors against colorectal cancer cells. imist.ma

Key interactions for this class of compounds often involve the formation of hydrogen bonds between the pyrrole (B145914) N-H or the pyridine (B92270) nitrogen and the kinase hinge region. The specific amino acid residues involved vary depending on the target kinase. The table below summarizes typical interactions observed in docking studies of 1H-pyrrolo[2,3-b]pyridine derivatives with protein kinases.

Interaction TypeLigand MoietyKey Amino Acid Residues (Example)Target Protein (Example)
Hydrogen BondPyrrole N-HHinge Backbone CarbonylKinases (General)
Hydrogen BondPyridine N7Hinge Backbone N-HKinases (General)
Hydrophobic InteractionFuran (B31954) RingVal, Leu, Ile, AlaTNIK, PLK4
Pi-StackingPyrrolopyridine CorePhe, TyrFLT3

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is extensively used to guide the optimization of lead compounds.

For series of 1H-pyrrolo[2,3-b]pyridine derivatives, three-dimensional QSAR (3D-QSAR) studies are particularly informative. imist.ma Methodologies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D properties of molecules with their inhibitory potency (expressed as pIC50). researchgate.netimist.ma

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to derive a correlation with biological activity. nih.gov

CoMSIA evaluates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, which can provide a more detailed understanding of the structure-activity relationship. nih.gov

These models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. For instance, CoMSIA contour maps for 1H-pyrrolo[2,3-b]pyridine derivatives have shown that adding hydrogen bond donor groups near the core can increase activity, while hydrophobic groups are favored in other specific regions. imist.maimist.ma

A primary goal of QSAR is to develop robust and predictive models. The statistical quality and predictive power of CoMFA and CoMSIA models are assessed using several parameters. researchgate.net A high leave-one-out cross-validated correlation coefficient (q²) indicates good internal predictivity, while a high non-cross-validated correlation coefficient (r²) shows a strong correlation between the model and the training set data. mdpi.com The model's ability to predict the activity of new compounds is validated using an external test set of molecules, measured by the predictive r² (r²_test). imist.maresearchgate.net

For a series of 31 derivatives of 1H-pyrrolo[2,3-b]pyridine acting as TNIK inhibitors, robust CoMFA and CoMSIA models were successfully developed. imist.maresearchgate.net

Modelq² (Cross-Validated r²)r² (Non-Cross-Validated r²)r²_test (External Validation)Reference
CoMFA0.650.860.97 imist.maresearchgate.net
CoMSIA0.740.960.95 imist.maresearchgate.net

These statistically significant models provide reliable guidelines for designing novel compounds with potentially enhanced activity against specific targets. imist.ma

Mechanistic Computational Studies

Beyond static docking and QSAR, other computational methods are employed to gain a deeper, dynamic understanding of the molecular mechanisms. Molecular dynamics (MD) simulations, for instance, are used to study the physical movements of atoms and molecules over time.

Thermodynamic Stability Calculations of Isomers

A thorough search of scientific databases did not yield specific studies on the thermodynamic stability calculations for isomers of 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine. Such calculations, typically performed using Density Functional Theory (DFT) or other quantum mechanical methods, would be essential to compare the relative stabilities of its various structural forms.

Isomers of this compound could include:

Positional Isomers: The furan ring could be attached at different positions of the pyrrolopyridine core, or the linkage could be via the 2-position of the furan ring (4-(Furan-2-yl)-1H-pyrrolo[2,3-b]pyridine).

Scaffold Isomers: The nitrogen atom in the pyridine ring could be in different positions, forming the other five structural isomers of pyrrolopyridine (also known as azaindoles). mdpi.com

In general, the thermodynamic stability of such aromatic heterocyclic systems is influenced by the degree of electron delocalization (aromaticity). The aromaticity of the individual rings follows the general trend of benzene > thiophene > pyrrole > furan. This suggests that the furan ring is the least aromatic and most reactive component of the target molecule. However, without specific computational studies, a quantitative comparison of the energies of the different isomers of the complete molecule remains speculative.

Reaction Mechanism Elucidation via Computational Tools

Specific computational studies elucidating the reaction mechanism for the synthesis of this compound have not been identified in the literature. The synthesis of 4-aryl or 4-heteroaryl-7-azaindoles typically proceeds through metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings.

Computational tools, particularly DFT, are frequently used to investigate such reaction mechanisms. A hypothetical DFT study for the synthesis of this compound would typically involve:

Mapping the Potential Energy Surface: Calculating the energies of reactants, intermediates, transition states, and products.

Analyzing Key Structures: Examining the geometry and electronic properties of transition states to understand the bonding changes during the reaction.

While no direct studies exist for the target molecule, computational research has been conducted on reactions involving furan and pyrrole rings, providing a framework for how such an analysis would be approached. researchgate.netresearchgate.net For example, DFT studies on the reactions of pyridinium ylides have been used to explain why furan derivatives are formed under certain conditions. researchgate.net

Virtual Screening and Ligand-Based Drug Design

The 1H-pyrrolo[2,3-b]pyridine scaffold is of significant interest in medicinal chemistry and drug discovery, often referred to as a "privileged scaffold" due to its ability to bind to multiple biological targets, particularly protein kinases. jst.go.jp This has made it a popular core structure for virtual screening and ligand-based drug design campaigns. imist.manih.govnih.govnih.govnih.govnih.gov

Virtual screening involves computationally searching large libraries of chemical structures to identify molecules that are likely to bind to a specific biological target. Ligand-based drug design uses the knowledge of known active molecules to design new, more potent ones. The 7-azaindole (B17877) core is an excellent "hinge-binding" motif, capable of forming key hydrogen bonds with the backbone of many protein kinases, mimicking the interaction of ATP. jst.go.jp

In the design of new inhibitors, the core scaffold is decorated with various substituents to enhance potency, selectivity, and pharmacokinetic properties. A substituent at the 4-position, such as the furan-3-yl group in the target molecule, extends into the solvent-exposed region or a specific sub-pocket of the binding site. The choice of a heteroaromatic ring like furan can influence:

Binding Affinity: Through interactions such as hydrogen bonds, pi-stacking, or hydrophobic interactions.

Selectivity: By exploiting differences in the shape and character of the binding sites between different target proteins.

Physicochemical Properties: Affecting solubility, metabolic stability, and cell permeability.

Numerous studies have employed computational techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) to guide the design of 7-azaindole derivatives as potent inhibitors for a wide range of therapeutic targets. ijper.orgingentaconnect.com

The table below summarizes some of the protein targets for which 1H-pyrrolo[2,3-b]pyridine derivatives have been designed and evaluated, showcasing the versatility of this scaffold in drug discovery.

Target ClassSpecific Target(s)Therapeutic Area
Kinases B-RAF, FGFR, c-Met, TNIK, ATM, TrkA, PI3KOncology
Polymerases PARPOncology
Other Enzymes HNE (Human Neutrophil Elastase)Inflammatory Diseases
Receptors CRTh2Allergic Diseases

Q & A

Basic: What are the most common synthetic strategies for preparing 4-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridine derivatives?

Answer:
The synthesis typically involves multicomponent reactions (MCRs) or palladium-catalyzed cross-coupling. For example:

  • MCRs : A SnCl₂-catalyzed reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile and active methylene compounds (e.g., malononitrile) generates pyrrolo[2,3-b]pyridine cores .
  • Cross-coupling : Suzuki-Miyaura coupling introduces furan-3-yl groups. For instance, 5-bromo-1H-pyrrolo[2,3-b]pyridine reacts with furan-3-ylboronic acid using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O (90–105°C) .
  • N-Alkylation : NaH/THF with alkyl halides (e.g., benzyl bromide) modifies the pyrrole nitrogen .

Basic: How are structural and purity characteristics validated for this compound?

Answer:
Key methods include:

  • NMR : ¹H/¹³C NMR confirms regioselectivity and substituent positions. For example, 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine shows distinct peaks at δ 7.23 (H-5) and 8.21 (H-6) in DMSO-d₆ .
  • HPLC : Purity ≥95% is verified using Symmetry® C18 columns (214 nm detection) .
  • HRMS : Exact mass matching (e.g., [M+H]+ for C₇H₅FClN₂: 171.0123) ensures molecular integrity .

Advanced: How can researchers resolve low yields in the final coupling step of furan-3-yl derivatives?

Answer:
Yield optimization strategies include:

  • Catalyst screening : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in cross-couplings, as seen in 3,5-disubstituted derivatives (36–37% yield improvement) .
  • Solvent optimization : Dioxane/EtOH/H₂O (9:1 ratio) enhances regioselectivity for bulky substituents .
  • Temperature control : Reactions at 105°C (vs. 90°C) improve conversion for electron-deficient boronic acids .

Advanced: What contradictory findings exist regarding the biological targets of this scaffold?

Answer:

  • CDK1 vs. FGFR1 : Nortopsentin analogues (e.g., compound 3f) inhibit CDK1 (IC₅₀ ~50 nM) by downregulating survivin phosphorylation , while 1H-pyrrolo[2,3-b]pyridine derivatives (e.g., 4h) target FGFR1 (IC₅₀ = 7 nM) via hinge-binding interactions with D641 .
  • Data reconciliation : Target specificity depends on substituents. Methoxyphenyl groups favor FGFR binding , whereas thiazole-linked indoles prioritize CDK1 .

Advanced: How can structure-activity relationships (SAR) guide the design of potent kinase inhibitors?

Answer:
Critical SAR insights:

  • Position 3 : Electron-withdrawing groups (e.g., -F, -CN) enhance FGFR1 affinity (e.g., 4h: FGFR1 IC₅₀ = 7 nM) .
  • Position 5 : Hydrogen-bond acceptors (e.g., -OCH₃) interact with G485 in FGFR1’s hydrophobic pocket .
  • N-Methylation : Improves metabolic stability (e.g., 1-methyl derivatives show 75% tumor inhibition in xenografts) .

Advanced: What experimental designs are used to evaluate synergistic effects with clinical chemotherapeutics?

Answer:

  • In vitro : Co-treatment with paclitaxel and compound 3f (nortopsentin analogue) reduces DMPM cell viability synergistically (CI <1.0) via caspase-3 activation .
  • In vivo : Intraperitoneal administration in murine models (e.g., 1f at 10 mg/kg) shows 58–75% tumor volume inhibition without toxicity .
  • Mechanistic overlap : Synergy is validated by survivin downregulation and enhanced apoptosis .

Basic: What spectroscopic techniques differentiate regioisomers in pyrrolo[2,3-b]pyridine synthesis?

Answer:

  • ¹H NMR : Coupling constants (e.g., J = 4.7 Hz for H-5 vs. 5.3 Hz for H-6) distinguish 3- vs. 4-substituted isomers .
  • ¹³C NMR : Carbon chemical shifts (e.g., δ 161.68 for fluorophenyl groups) confirm substitution patterns .
  • 2D NMR (COSY/HSQC) : Resolves overlapping signals in multicomponent products .

Advanced: How are low-solubility challenges addressed in in vivo studies?

Answer:

  • Formulation : PEG-400/water (1:1) enhances solubility for i.p. administration .
  • Prodrug strategies : Acetylated derivatives (e.g., ((2R,3S,5R)-3-(4-methylbenzoyl)oxy derivatives) improve bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) carriers increase tumor uptake in xenografts .

Basic: What are the primary biological models for evaluating antitumor activity?

Answer:

  • In vitro : Diffuse malignant peritoneal mesothelioma (DMPM) cell lines for apoptosis/cell cycle assays .
  • In vivo : Nude mice xenografts (e.g., DMPM tumors) treated i.p. for 21 days with compound 1f (10 mg/kg) .
  • Kinase profiling : FGFR1/2/3 enzymatic assays (IC₅₀ determination) .

Advanced: What computational methods predict binding modes to kinase targets?

Answer:

  • Docking (AutoDock Vina) : Simulates interactions (e.g., compound 1’s hydrogen bond with FGFR1 D641) .
  • MD simulations (AMBER) : Validates stability of pyrrolo[2,3-b]pyridine-FGFR1 complexes over 100 ns .
  • Free-energy perturbation (FEP) : Quantifies ΔG contributions of substituents (e.g., -CF₃ vs. -OCH₃) .

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